![molecular formula C13H18FNO B1448555 {3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl}methanol CAS No. 1461698-16-7](/img/structure/B1448555.png)
{3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl}methanol
Übersicht
Beschreibung
“{3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl}methanol” is a research chemical. It has an empirical formula of C13H18FNO and a molecular weight of 223.29 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCC@HN2CCC(CO)(C2)F . This indicates that the molecule contains a pyrrolidine ring with a fluorine atom and a methanol group attached to one of the carbon atoms. Additionally, there is a phenylethyl group attached to the nitrogen atom of the pyrrolidine ring .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis and Crystal Structure : Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and a related compound are synthesized through a three-step substitution reaction. Their structures are confirmed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) calculations are employed for molecular structure analysis, confirming consistency with crystal structures determined by X-ray diffraction. This demonstrates the compound's utility in chemical synthesis and structural analysis (Huang et al., 2021).
Determination of Absolute Configuration : The compound's enantiomers are resolved using preparative chiral HPLC, and their absolute configuration is determined using vibrational circular dichroism. This is further confirmed by chemical synthesis, showcasing its use in stereochemical analysis (Procopiou et al., 2016).
Catalysis and Chemical Reactions
- Enantioselective Epoxidation : (1R,3S,4S)-2-Azanorbornyl-3-methanol, synthesized from (R)-1-phenylethylamine, is used as a catalyst in the enantioselective epoxidation of α,β-enones. This demonstrates the compound's potential as an effective catalyst in organic synthesis (Lu et al., 2008).
Molecular Interaction and Physicochemical Properties
- Molecular Electrostatic Potential and Orbitals : The molecular electrostatic potential and frontier molecular orbitals of similar compounds are investigated using DFT, revealing some of their physicochemical properties. This underscores the compound's relevance in the study of molecular interactions and electronic properties (Huang et al., 2021).
Medicinal Chemistry Applications
- Anticonvulsant Agents : Derivatives of the compound show significant anticonvulsant activities, as evaluated by the maximal electroshock (MES) test. This highlights its potential applications in medicinal chemistry and drug development (Malik & Khan, 2014).
Eigenschaften
IUPAC Name |
[3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-11(12-5-3-2-4-6-12)15-8-7-13(14,9-15)10-16/h2-6,11,16H,7-10H2,1H3/t11-,13?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNXOUBVUWLALA-JTDNENJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(C2)(CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CCC(C2)(CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


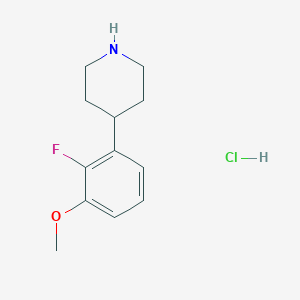

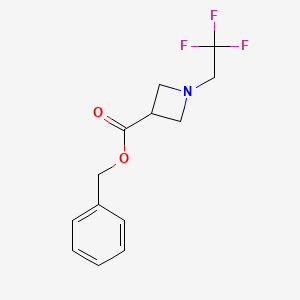
![1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1448476.png)
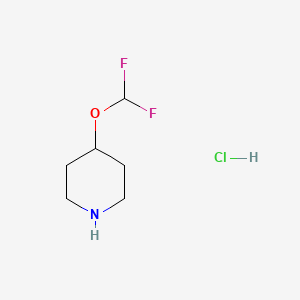
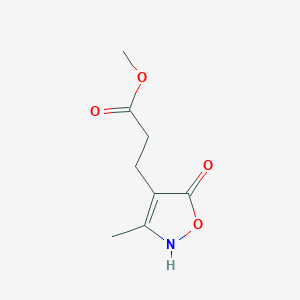

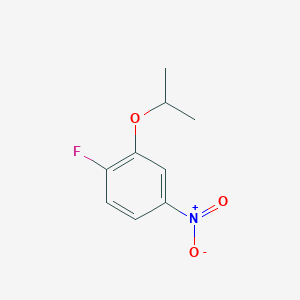
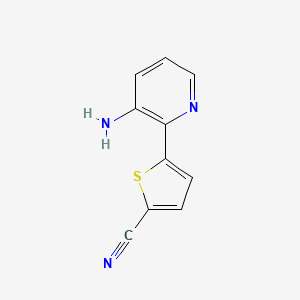
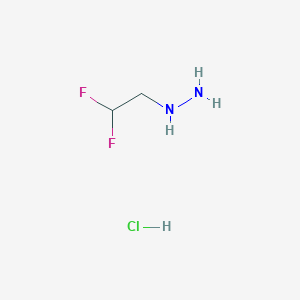
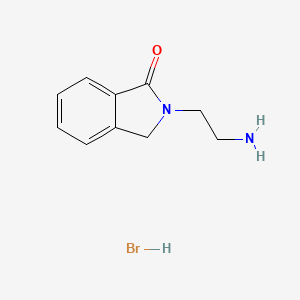
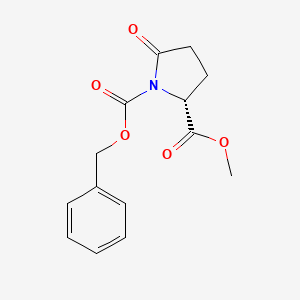

![Tert-butyl {1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}carbamate](/img/structure/B1448495.png)
